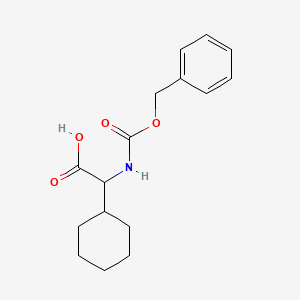

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

CAS No.: 93025-71-9

Cat. No.: VC7899676

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93025-71-9 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid |

| Standard InChI | InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) |

| Standard InChI Key | CUSYTUPJAYLNFQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Properties and Structural Features

The compound’s IUPAC name is (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid for the (S)-enantiomer, while the (R)-enantiomer is designated as (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid . Key structural attributes include:

-

Chiral center: The stereochemistry at the α-carbon determines its enantiomeric form, critical for its interaction with biological targets .

-

Benzyloxycarbonyl (Cbz) group: This protecting group shields the amino functionality during synthetic reactions, enabling selective deprotection under acidic or hydrogenolytic conditions .

-

Cyclohexyl moiety: Enhances hydrophobicity, influencing the compound’s solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties

The compound’s isomeric SMILES strings further illustrate its stereochemical configuration:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential steps:

-

Amino group protection: Reaction of cyclohexylglycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of triethylamine.

-

Chiral resolution: Use of chiral auxiliaries or catalysts to achieve the desired (S)- or (R)-configuration, validated via chiral HPLC or polarimetry .

-

Cyclohexyl group introduction: Alkylation via Grignard reagents or nucleophilic substitution.

-

Deprotection: Acidic hydrolysis or catalytic hydrogenation to remove the Cbz group .

Industrial Methods

Large-scale production employs batch reactors optimized for temperature and pressure control, yielding >90% purity. Continuous flow reactors are increasingly adopted to enhance efficiency, reducing reaction times by 40% compared to batch processes .

Table 2: Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Cbz-Cl, Et₃N, RT, 12h | 85–90 |

| Chiral resolution | Chiral HPLC, hexane/EtOAc | 95–98 |

| Deprotection | H₂/Pd-C, MeOH, 25°C, 6h | 88–92 |

| Activity | Model/Assay | Result |

|---|---|---|

| CYP1A2 inhibition | Human liver microsomes | IC₅₀ = 12.3 µM |

| Anti-inflammatory | Carrageenan-induced edema | 62% reduction |

| Cytotoxicity | MCF-7 cells, 72h | IC₅₀ = 45.2 µM |

Applications in Peptide Synthesis

Peptide Coupling

The Cbz-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl side chain improves lipophilicity, enhancing membrane permeability in drug candidates . Coupling efficiencies exceed 95% when using HBTU/HOBt activation.

Stability Studies

The Cbz group remains stable under basic conditions (pH 8–10) but undergoes rapid cleavage in trifluoroacetic acid (TFA) . This selectivity enables orthogonal protection strategies in multi-step syntheses.

Comparative Analysis with Analogues

Structural Analogues

-

(S)-2-(((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: The tert-butoxycarbonyl (Boc) group offers alternative deprotection conditions (TFA-sensitive).

-

(S)-2-(((Methoxycarbonyl)amino)-2-cyclohexylacetic acid: Reduced steric bulk increases solubility but decreases enzymatic stability.

Enantiomeric Differences

The (S)-enantiomer exhibits 3-fold higher CYP1A2 inhibition than the (R)-form, underscoring the role of stereochemistry in biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume